molecular formula C19H21NO5 B2795698 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide CAS No. 2097898-84-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide

Número de catálogo: B2795698
Número CAS: 2097898-84-3
Peso molecular: 343.379
Clave InChI: UQAWYRIDAWOCMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide (CAS 2097898-84-3) is a small molecule research chemical with the molecular formula C19H21NO5 and a molecular weight of 343.4 g/mol . This benzamide derivative is characterized by a 2,3-dihydrobenzofuran scaffold linked to a 2,3,4-trimethoxybenzamide group, a structural motif of significant interest in medicinal chemistry. Compounds featuring the benzofuran nucleus hybridized with other pharmacophores have been extensively investigated for their potential biological activities . Notably, structurally related benzofuran-based 3,4,5-trimethoxybenzamide derivatives have been identified as novel tubulin polymerization inhibitors, demonstrating potent antiproliferative activity against a range of human cancer cell lines, including MDA-MB-231, HCT-116, and HeLa cells . Furthermore, in-silico studies on benzofuran-1,2,3-triazole hybrids have highlighted their potential as EGFR inhibitors for the treatment of lung cancer, suggesting that the benzofuran core is a privileged structure for targeting key oncological pathways . The presence of the trimethoxybenzamide group is a common feature in several bioactive compounds and is often associated with interactions at tubulin colchicine binding sites . This product is intended for research purposes only, providing scientists with a high-quality compound for use in hit identification, lead optimization, and mechanistic studies in drug discovery, particularly in the fields of oncology and chemical biology. Researchers can leverage this compound to explore its specific mechanism of action and biochemical properties.

Propiedades

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-22-16-9-8-14(17(23-2)18(16)24-3)19(21)20-10-12-11-25-15-7-5-4-6-13(12)15/h4-9,12H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAWYRIDAWOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC2COC3=CC=CC=C23)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a trimethoxybenzamide structure. Its molecular formula is C17_{17}H21_{21}N1_{1}O5_{5}, with a molecular weight of approximately 313.36 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and may influence its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Cannabinoid Receptor Modulation : Analogues of benzofuran derivatives have shown selective agonism towards the CB₂ cannabinoid receptor, which is implicated in anti-inflammatory responses and pain modulation .
  • Antioxidant Activity : Compounds derived from benzofuran have demonstrated significant antioxidant properties, particularly in protecting against oxidative stress in neuronal tissues .
  • Neuroprotective Effects : Certain benzofuran derivatives have been reported to protect neuronal cells from injury and degeneration, suggesting potential applications in neurodegenerative diseases .

Antinociceptive Effects

A study indicated that related benzofuran compounds exhibited antinociceptive effects in animal models of neuropathic pain. These effects were mediated through the activation of CB₂ receptors without significant psychoactive side effects associated with CB₁ receptor activation .

Neuroprotective Properties

The neuroprotective activity of benzofuran derivatives has been highlighted in several studies. For example, one study demonstrated that a specific 2,3-dihydro-1-benzofuran derivative could significantly reduce neuronal damage following traumatic brain injury in mice . This suggests that this compound may possess similar protective qualities.

Case Study 1: Neuropathic Pain Model

In a controlled experiment involving Sprague Dawley rats subjected to paclitaxel-induced neuropathy, administration of a benzofuran derivative resulted in statistically significant reductions in pain responses compared to control groups. The compound was administered at doses of 1 mg/kg and showed efficacy without affecting locomotor functions .

Case Study 2: Neuroprotection Against Oxidative Stress

In another study focusing on oxidative stress models, a benzofuran analog demonstrated superior protective effects against lipid peroxidation compared to standard neuroprotective agents like alpha-tocopherol. This was measured through ex vivo assays showing reduced levels of malondialdehyde (MDA), a marker for oxidative damage .

Comparative Table of Biological Activities

Activity TypeCompound TestedResultReference
AntinociceptiveBenzofuran DerivativeSignificant pain reduction
Neuroprotection2,3-Dihydro-1-benzofuran DerivativeReduced neuronal damage
AntioxidantBenzofuran AnalogLower MDA levels

Comparación Con Compuestos Similares

Methoxy Substitution Patterns

The position of methoxy groups on the benzamide ring significantly impacts molecular interactions. Key comparisons include:

Compound Name Methoxy Positions Side Chain Biological Activity/Use Reference
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide 2,3,4 2,3-Dihydrobenzofuran-methyl Not specified (structural analog)
Trimethobenzamide Hydrochloride 3,4,5 2-(Dimethylaminoethoxy)benzyl Antinauseant (dopamine antagonist)
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide 3,4,5 Dihydropyridinone-methyl Not specified (pharmaceutical candidate)

Key Observations :

  • 2,3,4 vs. 3,4,5 Substitution: The target compound’s 2,3,4-trimethoxy configuration creates a distinct electronic environment compared to the 3,4,5-trimethoxy pattern in trimethobenzamide and the dihydropyridinone analog. This difference may alter receptor binding; for example, trimethobenzamide’s 3,4,5 arrangement is critical for its antinauseant activity .

Side Chain Modifications

The nature of the side chain attached to the benzamide core influences pharmacological and physicochemical properties:

Compound Name Side Chain Features Implications
This compound Rigid dihydrobenzofuran ring Enhanced lipophilicity and conformational stability
Trimethobenzamide Hydrochloride Flexible 2-(dimethylaminoethoxy)benzyl group Improved water solubility (due to ionic hydrochloride salt)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl group N,O-bidentate directing group for metal-catalyzed reactions

Key Observations :

  • Dihydrobenzofuran vs. Flexible Chains : The dihydrobenzofuran moiety in the target compound likely enhances metabolic stability compared to the flexible side chain in trimethobenzamide. However, it may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
  • Directing Groups : The hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H functionalization , whereas the dihydrobenzofuran group may serve a different role in synthesis or bioactivity.

Research Findings and Implications

  • Pharmacological Potential: The dihydrobenzofuran moiety and 2,3,4-trimethoxy pattern may confer unique binding properties, distinct from 3,4,5-trimethoxy analogs like trimethobenzamide. Further studies could explore dopamine receptor affinity or anticancer activity, given the prevalence of benzofuran derivatives in drug discovery.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide?

Answer:
The synthesis typically involves amide coupling between 2,3,4-trimethoxybenzoic acid derivatives and a dihydrobenzofuran-methylamine intermediate. Key steps include:

  • Activation of the carboxylic acid using coupling agents like HATU or DCC in anhydrous DMF or THF.
  • Reaction with the amine under inert conditions (argon/nitrogen atmosphere) at 0–25°C.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Optimization of reaction time (12–24 hours) and stoichiometry (1:1.2 acid-to-amine ratio) to maximize yield.

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Use a combination of spectroscopic and crystallographic techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy groups at C2, C3, C4; dihydrobenzofuran ring protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~400–410 Da).
  • X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (space group determination, R-factor < 0.05) .

Advanced: How should researchers design experiments to evaluate its potential as a tubulin polymerization inhibitor?

Answer:

  • In vitro tubulin polymerization assays :
    • Use purified tubulin (e.g., bovine brain) and monitor polymerization via turbidity (OD 350 nm). Compare inhibition potency to colchicine/paclitaxel controls.
    • Validate with fluorescence-based assays (e.g., DAPI displacement) to assess binding to the colchicine site .
  • Cell-based assays :
    • Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT/WST-1 assays.
    • Correlate IC50_{50} values with tubulin-binding affinity to establish mechanism-activity relationships .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions may arise from impurities, assay variability, or structural misinterpretation. Address these by:

  • Orthogonal validation : Re-test activity in independent assays (e.g., SPR for binding kinetics alongside cell viability assays).
  • Purity analysis : Use HPLC-UV/ELSD (>98% purity threshold) to rule out byproduct interference .
  • Structural re-evaluation : Re-examine NMR/X-ray data to confirm the absence of stereoisomers or polymorphs .

Advanced: What is the role of the dihydrobenzofuran and trimethoxybenzamide moieties in biological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Dihydrobenzofuran : Enhances metabolic stability and hydrophobic interactions with protein targets (e.g., tubulin).
    • Trimethoxybenzamide : The 2,3,4-substitution pattern optimizes π-π stacking and hydrogen bonding with residues in the colchicine-binding pocket.
  • Methodology :
    • Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogens).
    • Compare activity in tubulin polymerization and cytotoxicity assays to identify critical functional groups .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for baseline separation.
  • Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals.
  • TLC monitoring : Spotting with UV (254 nm) and iodine staining to track fractions .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

  • Challenges :
    • Disorder in the dihydrobenzofuran ring due to conformational flexibility.
    • Twinning in crystals grown from polar solvents.
  • Solutions :
    • Use SHELXL ’s TWIN/BASF commands to model twinning.
    • Apply restraints to flexible regions (e.g., ADPs for methoxy groups) .

Advanced: How can molecular interactions with biological targets be studied experimentally?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize tubulin on a sensor chip to measure binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Fluorescence polarization : Use FITC-labeled analogs to monitor competitive displacement.
  • Molecular docking : Perform in silico simulations (AutoDock Vina) guided by X-ray structures to predict binding poses .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.